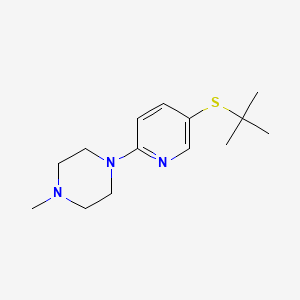
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 2-chloroethyl group and a 4-ethylphenyl group attached to the pyrazole ring
Métodos De Preparación
The synthesis of 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylhydrazine with 1,3-dichloroacetone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. These reactions typically require the presence of a base and are carried out under mild conditions.
Oxidation Reactions: The ethyl group on the phenyl ring can be oxidized to form the corresponding carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The pyrazole ring can be reduced to form the corresponding dihydropyrazole using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is of interest as a potential pharmacophore for the development of new drugs. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study its effects on various biological systems. It can serve as a tool for investigating the mechanisms of action of related compounds and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors associated with signal transduction.
Comparación Con Compuestos Similares
1-(2-Chloroethyl)-5-(4-ethylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(4-ethylphenyl)urea: This compound has a similar structure but contains a urea group instead of a pyrazole ring. It may exhibit different chemical reactivity and biological activity.
1-(2-Chloroethyl)-5-(4-methylphenyl)-1H-pyrazole: This compound differs by having a methyl group instead of an ethyl group on the phenyl ring. The change in substituent can affect its chemical properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H15ClN2 |
|---|---|
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-5-(4-ethylphenyl)pyrazole |
InChI |
InChI=1S/C13H15ClN2/c1-2-11-3-5-12(6-4-11)13-7-9-15-16(13)10-8-14/h3-7,9H,2,8,10H2,1H3 |
Clave InChI |
WNDZCNFZMCBPNX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC=NN2CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


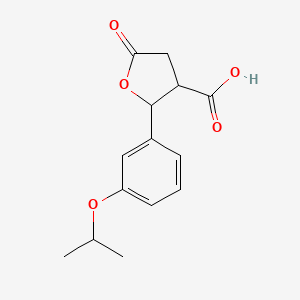
![6-(2,4-Dichlorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792453.png)

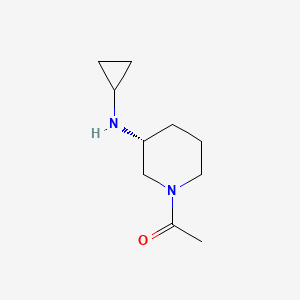
![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)




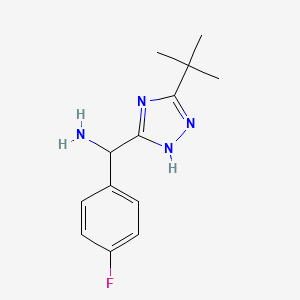
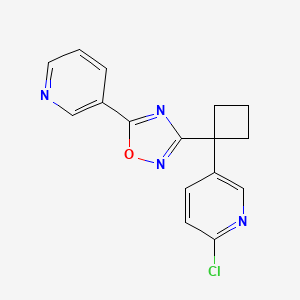
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)

